molecular formula C20H19BO4 B12499328 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione

Cat. No.: B12499328
M. Wt: 334.2 g/mol
InChI Key: WDHGHMKHZZHMSP-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione is an organic compound that features a boron-containing dioxaborolane ring attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione typically involves the borylation of anthracene-9,10-dione with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boron-carbon bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing anthracene derivatives, quinones, and dihydroxyanthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The anthracene-9,10-dione core can participate in redox reactions, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

What sets 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione apart from similar compounds is its anthracene-9,10-dione core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and fluorescence characteristics .

Properties

Molecular Formula

C20H19BO4

Molecular Weight

334.2 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene-9,10-dione

InChI

InChI=1S/C20H19BO4/c1-19(2)20(3,4)25-21(24-19)12-9-10-15-16(11-12)18(23)14-8-6-5-7-13(14)17(15)22/h5-11H,1-4H3

InChI Key

WDHGHMKHZZHMSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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